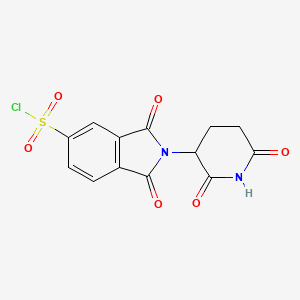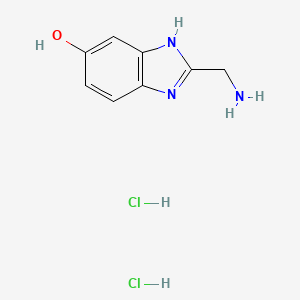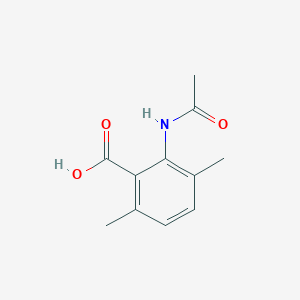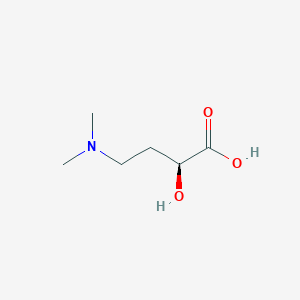
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride is a complex organic compound with significant applications in medicinal chemistry and pharmaceutical research. This compound is known for its role in the development of various therapeutic agents, particularly those targeting specific proteins and pathways involved in disease processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then subjected to further reactions, including reduction and sulfonylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps are crucial to achieving the desired purity levels, often exceeding 99% .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the intermediate stages can be reduced to an amine group using common reducing agents like sodium borohydride.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further modified for specific applications in medicinal chemistry .
Applications De Recherche Scientifique
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of small-molecule inhibitors targeting specific proteins involved in cancer and other diseases.
Biological Research: The compound is employed in studies investigating protein degradation pathways, particularly those involving cereblon (CRBN) and GSPT1 proteins.
Pharmaceutical Development: It serves as a building block for the synthesis of various therapeutic agents, including those used in the treatment of multiple myeloma and other cancers.
Mécanisme D'action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride involves its interaction with specific molecular targets, such as cereblon (CRBN) and GSPT1 proteins. By modulating the activity of these proteins, the compound can influence various cellular pathways, leading to the degradation of target proteins and the suppression of disease-related processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: A related compound with similar structural features and applications in medicinal chemistry.
Lenalidomide: Another derivative with enhanced potency and reduced toxicity compared to thalidomide.
Pomalidomide: A third-generation derivative with improved efficacy in the treatment of multiple myeloma.
Uniqueness
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride stands out due to its specific sulfonyl chloride group, which allows for unique substitution reactions and the formation of diverse derivatives. This structural feature enhances its versatility in medicinal chemistry and pharmaceutical research .
Propriétés
Formule moléculaire |
C13H9ClN2O6S |
|---|---|
Poids moléculaire |
356.74 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-sulfonyl chloride |
InChI |
InChI=1S/C13H9ClN2O6S/c14-23(21,22)6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18) |
Clé InChI |
BUYYYDYZKHIROD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol](/img/structure/B13507730.png)

![(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13507747.png)

![Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13507764.png)
![3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride](/img/structure/B13507765.png)
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine](/img/structure/B13507768.png)
![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13507777.png)





